3-(3-Hydroxypropyl)benzaldehyde
Description
3-(3-Hydroxypropyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 3-position with a hydroxypropyl (–CH₂CH₂CH₂OH) group. This compound combines the reactivity of an aldehyde functional group with the hydrophilic character imparted by the hydroxyl group on the propyl chain. Such compounds are often employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry, where substituent polarity and steric effects influence reactivity .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7-8,11H,2,5-6H2 |
InChI Key |
HUHXDKJSGOWEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below highlights key differences between 3-(3-Hydroxypropyl)benzaldehyde and selected analogs:
Key Observations :
- Polarity and Solubility: The hydroxypropyl group in this compound increases water solubility compared to nonpolar analogs like 3-isopropylbenzaldehyde. However, it is less polar than nitro-substituted derivatives (e.g., 3-nitrobenzaldehyde), which exhibit stronger dipole interactions .
- Reactivity : The aldehyde group in this compound is less electrophilic than in 3-nitrobenzaldehyde, where the nitro group withdraws electron density, enhancing aldehyde reactivity. This makes 3-nitrobenzaldehyde more suitable for reactions requiring strong electrophiles, such as nucleophilic aromatic substitution .
- Thermal Stability : Alkyl-substituted derivatives (e.g., 3-isopropylbenzaldehyde) typically have lower boiling points than polar analogs due to weaker intermolecular forces. The hydroxypropyl group may confer intermediate thermal stability, though experimental data is needed for confirmation.
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